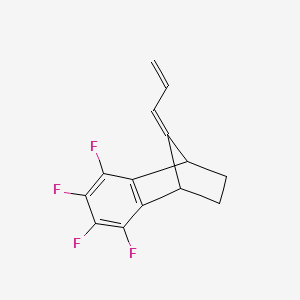
5,6,7,8-Tetrafluoro-1,2,3,4-tetrahydro-9-(2-propen-1-ylidene)-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T209929 is a chemical compound with the molecular formula C14H10F4 and a molecular weight of 254.229 . It is known for its unique properties and is often used in early discovery research as part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of RCL T209929 involves the synthesis of its linear formula C14H10F4 . The specific synthetic routes and reaction conditions are not extensively documented, but it typically involves the use of fluorinated aromatic compounds under controlled conditions .
Industrial Production Methods
it is produced in small quantities for research purposes, and the production process involves stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
RCL T209929 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of RCL T209929 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of RCL T209929 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated aromatic ketones, while reduction reactions may yield fluorinated aromatic alcohols .
Scientific Research Applications
RCL T209929 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorination on aromatic compounds.
Biology: It is used in biological studies to understand the interactions of fluorinated compounds with biological systems.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of RCL T209929 involves its interaction with specific molecular targets and pathways. The fluorine atoms in its structure play a crucial role in its reactivity and interactions. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
RCL T209929 can be compared with other similar compounds, such as:
RCL T208922: Another fluorinated aromatic compound with similar properties.
RCL T209228: A compound with a different fluorination pattern but similar reactivity.
RCL T202924: A compound used in similar research applications but with a different molecular structure.
RCL T209929 is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for research and development in various fields .
Properties
CAS No. |
79917-57-0 |
|---|---|
Molecular Formula |
C14H10F4 |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
3,4,5,6-tetrafluoro-11-prop-2-enylidenetricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C14H10F4/c1-2-3-6-7-4-5-8(6)10-9(7)11(15)13(17)14(18)12(10)16/h2-3,7-8H,1,4-5H2 |
InChI Key |
WJCJMQBGYLBEGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C1C2CCC1C3=C2C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















